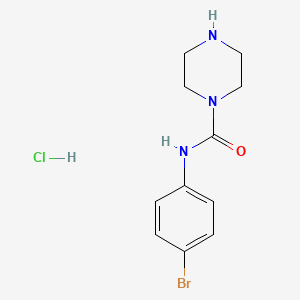

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

説明

N-(4-Bromophenyl)piperazine-1-carboxamide hydrochloride is a halogenated piperazine derivative characterized by a bromophenyl group attached to a piperazine carboxamide core. Its molecular formula is C₁₁H₁₄BrClN₃O (base compound: C₁₁H₁₃BrN₃O·HCl), with a calculated molecular weight of 320.36 g/mol.

特性

IUPAC Name |

N-(4-bromophenyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVXMHGVOBNFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approaches to Piperazine-1-carboxamide Derivatives

The synthesis of piperazine-1-carboxamide derivatives, including N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride, typically involves the following key steps:

- Nucleophilic substitution on piperazine: The piperazine ring, possessing nucleophilic nitrogen atoms at the 1 and 4 positions, undergoes substitution reactions with aryl halides or acyl chlorides to introduce aromatic or carboxamide functionalities.

- Formation of the carboxamide group: The carboxamide moiety is commonly introduced via reaction of an amine (such as a substituted piperazine) with an isocyanate or by acylation with acid chlorides.

- Salt formation: Conversion to the hydrochloride salt is often performed to improve compound handling and pharmacological properties.

Analytical Characterization and Purity Assessment

The synthesized this compound is characterized by:

- Infrared Spectroscopy (IR): Identification of characteristic amide C=O stretch (~1650 cm⁻¹) and N-H bending vibrations.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the aromatic and piperazine protons and carbons, with chemical shifts consistent with the carboxamide and bromophenyl substituents.

- Elemental Analysis: Confirms the expected carbon, hydrogen, nitrogen, and bromine content within ±0.4% of theoretical values.

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the compound.

- Melting Point Determination: Hydrochloride salts typically show sharp melting points indicating purity.

Comparative Summary of Preparation Methods

Research Findings and Notes

- The nucleophilic nature of piperazine nitrogens allows versatile substitutions, facilitating the synthesis of various derivatives including this compound.

- The hydrochloride salt form improves solubility and handling, which is crucial for further pharmacological testing.

- Analytical techniques confirm the structural integrity and purity essential for biological activity studies.

- Although direct synthetic protocols for this exact compound are limited in open literature, extrapolation from closely related compounds provides a reliable synthetic framework.

化学反応の分析

Types of Reactions

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Bromophenyl oxides.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride serves as a building block in the synthesis of pharmaceutical compounds. It has been investigated for its potential therapeutic effects on various diseases, particularly those involving the central nervous system.

- Example : The compound has shown promise in modulating serotonin receptors, particularly the serotonin-1A subtype, which is integral to mood regulation and anxiety disorders .

Neuropharmacology

Research has highlighted the compound's interaction with neurotransmitter systems, particularly its effects on serotonin pathways. Studies indicate that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), suggesting implications for pain management and neuroinflammation .

- Case Study : In vitro studies demonstrated that this compound effectively binds to serotonin receptors, leading to anxiolytic-like effects in animal models .

Biological Studies

The compound is utilized in biological studies to understand its mechanism of action at the molecular level. Its interactions with various receptors and enzymes provide insights into its pharmacodynamics.

- Data Table: Biological Activity Summary

| Activity Type | Description |

|---|---|

| Serotonin Receptor Modulation | Acts on serotonin-1A receptors; potential antidepressant effects |

| FAAH Inhibition | Reduces levels of endocannabinoids; implications for pain management |

| Neuroprotective Effects | Exhibits protective effects in neurodegenerative disease models |

Industrial Applications

In addition to its pharmaceutical applications, this compound is employed in the development of new materials and chemical processes. Its unique properties facilitate the synthesis of complex organic structures.

作用機序

The mechanism of action of N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromophenyl group plays a crucial role in the binding affinity and specificity of the compound. The piperazine ring provides structural stability and enhances the compound’s ability to cross biological membranes .

類似化合物との比較

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and higher lipophilicity compared to Cl or F may enhance membrane permeability but reduce solubility. For example, fluorine’s electronegativity improves hydrogen-bonding capacity, as seen in ’s fluorophenyl derivatives.

Piperazine Carboxamides with Heterocyclic Modifications

Several analogs incorporate heterocyclic moieties, altering pharmacological profiles:

- PARP-1 Inhibitors: describes 2-(4-(4-(4-bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide (13g), a PARP-1 inhibitor with a bromobenzyl group. The bromine enhances binding affinity via hydrophobic interactions, yielding an IC₅₀ of 0.14 μM.

- Dopamine Receptor Ligands: highlights that carboxamide linkers are critical for D3 receptor selectivity.

Thermal and Spectral Properties

- Melting Points : Fluorophenyl derivatives (e.g., A3 in ) exhibit higher melting points (~197°C) than chlorophenyl analogs (~190°C), likely due to fluorine’s stronger intermolecular interactions. Bromophenyl analogs’ melting points are unreported but expected to be lower due to reduced crystallinity from bulkier Br.

- NMR Profiles : All derivatives show characteristic ¹H NMR signals for piperazine protons (δ 3.3–3.6 ppm) and aromatic protons (δ 7.2–8.3 ppm), with bromophenyl compounds displaying downfield shifts for para-substituted aryl protons.

生物活性

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride is a compound with significant potential in pharmacological applications, particularly within the fields of neuropharmacology and antibacterial activity. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H13BrN2O·HCl

- Molecular Weight : Approximately 320.62 g/mol

- Structure : The compound features a piperazine core with a bromophenyl group and a carboxamide functional group, which are crucial for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that derivatives of this compound may influence serotonin receptors, contributing to antidepressant effects.

- Dopamine Receptor Activity : Research indicates that structural analogs may exhibit selective agonist activity at dopamine D3 receptors, potentially aiding in neuropsychiatric disorder treatments. For instance, ML417, a related compound, demonstrated significant selectivity for D3R without affecting D2R .

- Antibacterial Properties : The compound has shown effectiveness against certain bacteria, particularly NDM-positive strains such as Acinetobacter baumannii. Its mechanism involves strong hydrogen bonding and hydrophobic interactions with bacterial enzymes .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Piperazine Core : This is achieved through reactions involving bromobenzene and piperidine.

- Carboxamide Functionalization : The introduction of the carboxamide group can be performed via various coupling reactions.

- Hydrochloride Salt Formation : To enhance solubility and stability, the compound is often converted to its hydrochloride salt form.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

| Compound Name | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |

|---|---|---|

| This compound | TBD | TBD |

| ML417 (related compound) | 710 ± 150 nM | Inactive |

| Other analogs | Varies | Varies |

The table illustrates that modifications to the piperazine core and phenyl substituents can significantly influence receptor selectivity and potency.

Neuropharmacological Applications

A study highlighted the potential of N-(4-bromophenyl)piperazine derivatives in treating neurodegenerative conditions by modulating dopaminergic signaling pathways. The unique binding interactions observed in molecular modeling studies suggest that these compounds could serve as leads for developing new therapeutics targeting dopamine receptors .

Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related compounds against multidrug-resistant strains. The results indicated that certain derivatives not only exhibited potent antibacterial activity but also restored the efficacy of existing antibiotics against resistant pathogens due to their ability to inhibit key bacterial enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis involving coupling reactions is commonly employed. For example, bromophenyl intermediates can react with piperazine derivatives under basic conditions (e.g., using morpholine or substituted amines). Key intermediates, such as esters or amides, should be purified via column chromatography and characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The piperazine ring typically adopts a chair conformation, with intermolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the crystal lattice. Data collection at 293 K with a Bruker D8 VENTURE diffractometer (Mo Kα radiation) and refinement using SHELXL-2018/3 are recommended. R-factors below 0.06 indicate high reliability .

Q. What spectroscopic techniques are essential for verifying the purity and identity of this compound?

- Methodological Answer : Use a combination of FT-IR (to confirm carboxamide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (to resolve bromophenyl and piperazine protons), and LC-MS (to assess purity >95%). Thermal gravimetric analysis (TGA) can detect hydrate formation or decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the phenyl or piperazine ring) affect biological activity or receptor selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example, replacing bromine with chlorine or fluorine alters electronic properties, impacting binding to targets like dopamine receptors. Competitive radioligand binding assays (e.g., using [³H]spiperone for D2/D3 receptors) quantify selectivity. Chimeric receptor studies can pinpoint regions like the E2 loop in D3R responsible for selectivity .

Q. How should researchers address contradictions in pharmacological data, such as divergent IC₅₀ values across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time). For receptor studies, validate ligand purity via HPLC and control for batch-to-batch variability. Use statistical tools like Grubbs’ test to identify outliers. Cross-validate with orthogonal methods (e.g., functional cAMP assays for GPCR activity) .

Q. What strategies mitigate degradation or instability during long-term storage of this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization improves stability for aqueous formulations .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding modes to targets like CB1 or dopamine receptors. QSAR models (e.g., using Molinspiration descriptors) optimize logP and polar surface area (PSA) for blood-brain barrier penetration. MD simulations (AMBER/CHARMM) assess conformational dynamics .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。